molecular formula C20H18ClN3OS B2885484 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 851079-21-5

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2885484
CAS No.: 851079-21-5
M. Wt: 383.89
InChI Key: ATEQWWKPZTUYBM-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a unique combination of imidazole, chlorophenyl, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a chlorophenyl derivative, the imidazole ring is formed through a cyclization reaction involving an appropriate amine and aldehyde under acidic or basic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Quinoline Derivative Synthesis: Separately, a quinoline derivative is synthesized through a Skraup synthesis or other quinoline-forming reactions.

    Coupling Reaction: Finally, the imidazole-thioether compound is coupled with the quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazole or quinoline rings using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole or quinoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biology: Studying its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: Exploring its properties as a building block for novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(quinolin-1(2H)-yl)ethanone: Similar structure but lacks the dihydroquinoline moiety.

    2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)propanone: Similar structure with a different alkyl chain length.

Uniqueness

The uniqueness of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-7-9-17(10-8-16)23-13-11-22-20(23)26-14-19(25)24-12-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-11,13H,3,5,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEQWWKPZTUYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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